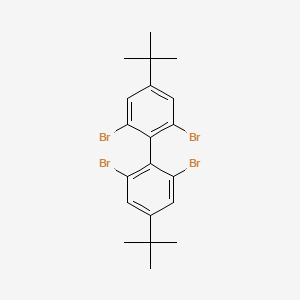
2,2',6,6'-Tetrabromo-4,4'-di-tert-butyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl is a specialty chemical compound with the molecular formula C20H22Br4. It is known for its unique structure, which includes four bromine atoms and two tert-butyl groups attached to a biphenyl core. This compound is used in various industrial and research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl typically involves the bromination of 4,4’-di-tert-butylbiphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2,2’,6,6’ positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the bromination process. The product is then purified through recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability of the bromine atoms and tert-butyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated biphenyl derivatives .
Scientific Research Applications
2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl exerts its effects is primarily through its bromine atoms and tert-butyl groups. These functional groups can interact with various molecular targets, such as enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Contains methyl groups instead of bromine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl is unique due to its combination of bromine atoms and tert-butyl groups, which confer distinct chemical reactivity and stability. This makes it valuable in various research and industrial applications where specific reactivity patterns are required .
Properties
CAS No. |
180404-94-8 |
|---|---|
Molecular Formula |
C20H22Br4 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-(2,6-dibromo-4-tert-butylphenyl)benzene |
InChI |
InChI=1S/C20H22Br4/c1-19(2,3)11-7-13(21)17(14(22)8-11)18-15(23)9-12(10-16(18)24)20(4,5)6/h7-10H,1-6H3 |
InChI Key |
VDOYAZSQMJGOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)C2=C(C=C(C=C2Br)C(C)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)

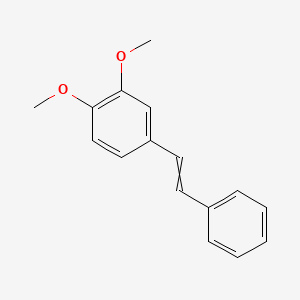
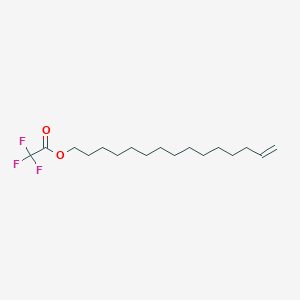

![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
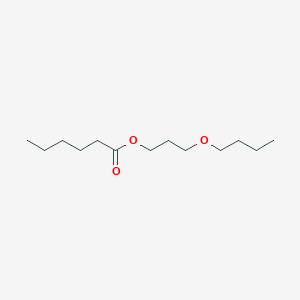
![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
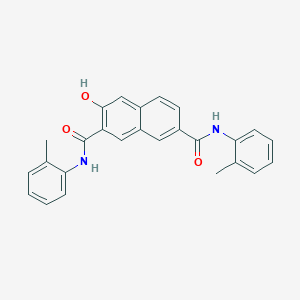

![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
